6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride
Description
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is a chemical compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its unique structure allows it to interact with various biological targets, making it a valuable subject of scientific research.
Properties
IUPAC Name |
6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXKJCBZZNSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride typically involves the reaction of isoquinoline derivatives with amines under specific conditions. One common method includes the use of molecular operating environments to design and synthesize the compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques ensures that the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to form different derivatives, which may have distinct biological activities.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes.
Major Products Formed:
Scientific Research Applications
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride involves its interaction with specific molecular targets, such as acetylcholinesterase and β-secretase. By inhibiting these enzymes, the compound can reduce the breakdown of acetylcholine and the formation of amyloid plaques, which are associated with Alzheimer’s disease . This dual inhibition mechanism helps to improve cognitive function and slow the progression of neurodegenerative disorders.
Comparison with Similar Compounds
1,2-Dihydroisoquinolin-3(4H)-one: This compound shares a similar core structure but lacks the amino group, resulting in different biological activities.
6-Methyl-1,2-dihydroisoquinolin-3(4H)-one:
Uniqueness: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is unique due to its dual inhibitory action on acetylcholinesterase and β-secretase, making it a promising candidate for the treatment of Alzheimer’s disease. Its ability to interact with multiple biological targets sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
